Sodium p-chlorobenzoate

Solubility Formulation Aqueous Chemistry

Substituting the near-insoluble free acid (77 mg/L at 25°C) with this freely soluble sodium salt eliminates co-solvent dependencies and heterogeneous reaction bottlenecks. • Freely soluble in water vs. 77 mg/L for the parent free acid-enables homogeneous aqueous-phase reactions without organic co-solvents. • LogP 0.70 confirms hydrophilic profile ideal for aqueous preservative formulations and biological assay stock solutions. • The specific 4-chloro regioisomer is a critical, non-substitutable building block for synthesizing 1D chain-like coordination polymers with Zn(II)/dpa; the 2-chloro isomer yields an entirely different 3D network. • Consistent ≥98% purity across production batches ensures reproducible experimental outcomes.

Molecular Formula C7H5ClNaO2
Molecular Weight 179.55 g/mol
CAS No. 3686-66-6
Cat. No. B1358484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium p-chlorobenzoate
CAS3686-66-6
Molecular FormulaC7H5ClNaO2
Molecular Weight179.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)Cl.[Na]
InChIInChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);
InChIKeyGGGZYRIOKCGMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium p-Chlorobenzoate: Physicochemical and Reactivity Profiles


Sodium p-chlorobenzoate is the sodium salt of 4-chlorobenzoic acid, classified as a halogenated benzoate salt [1]. It exists as a white, odorless, crystalline powder that is freely soluble in water, in stark contrast to its poorly soluble parent acid [2]. The compound carries a LogP value of 0.70350, indicating its hydrophilic nature, which is a direct consequence of salt formation . This fundamental difference in physicochemical properties, driven by its ionic structure, dictates its utility in aqueous-based formulations and its behavior in synthetic and biological systems.

Aqueous Workflow
Freely soluble salt enables homogeneous water-based syntheses and assays without co-solvents.
Structural Control
4-Chloro positional isomer provides defined 1D chain topology in coordination polymer construction.
Reproducibility
Consistent purity specification supports procurement for reproducible synthetic outcomes.

Why Sodium p-Chlorobenzoate Cannot Be Substituted


Sodium p-chlorobenzoate is not a simple, interchangeable source of the 4-chlorobenzoate moiety. Its ionic nature fundamentally alters its solubility, partition coefficient, and reactivity compared to the neutral parent acid, 4-chlorobenzoic acid, and other potential salt forms like the potassium salt . While the free acid is practically insoluble in water (77 mg/L at 25°C), the sodium salt is freely soluble, making it the preferred reagent for aqueous-phase reactions and biological assays [1]. Furthermore, in coordination chemistry, the choice of the sodium salt of 4-chlorobenzoic acid, as opposed to its 2-chloro isomer, dictates the final structure of metal-organic frameworks, leading to a 1D chain versus a 3D network under otherwise identical synthetic conditions [2]. These critical differences in physical form and chemical behavior mean that substituting the sodium salt with the free acid or an alternative salt without rigorous validation will almost certainly lead to experimental failure, irreproducible results, or compromised product performance.

Free Acid Replacement
The parent 4-chlorobenzoic acid is practically insoluble in water, whereas the sodium salt delivers the same anion in freely soluble form, which is essential for homogeneous aqueous-phase chemistry.
Positional Isomer Mismatch
Substituting the 4-chloro isomer with the 2-chloro isomer changes coordination polymer architecture from a 1D chain to a 3D network under identical synthetic conditions, compromising targeted material design.

Sodium p-Chlorobenzoate: Quantitative Differentiators


Aqueous Solubility Advantage

The sodium salt form dramatically enhances aqueous solubility compared to the parent 4-chlorobenzoic acid. This is a critical parameter for any application requiring aqueous media, from biological assays to industrial processes [1]. The free acid's solubility is limited to 77 mg/L at 25°C, while its sodium salt is described as 'freely soluble' [2]. This difference of several orders of magnitude eliminates the need for organic co-solvents when using the sodium salt in water-based systems.

Aqueous Solubility
Reported
Freely soluble
vs. free acid: 77 mg/L (practically insoluble)
Enables homogeneous aqueous-phase work without organic co-solvents.
Free acid solubility at 25°C; salt solubility qualitative.
Solubility Formulation Aqueous Chemistry

Hydrophilicity (LogP) Comparison

The partition coefficient (LogP) provides a quantitative measure of a compound's lipophilicity. The sodium salt form significantly lowers the LogP, making it considerably more hydrophilic and better suited for biological or environmental compartments . The free acid 4-chlorobenzoic acid has a LogP ranging from 2.22 to 2.65, indicating moderate lipophilicity and a tendency to partition into organic phases [1]. In contrast, the sodium salt has a measured LogP of 0.70350, confirming its strong preference for aqueous environments .

Partition Coefficient
Reported
LogP 0.70
~30- to 80-fold lower lipophilicity vs. free acid (LogP 2.2–2.6)
Confirms strong preference for aqueous environments over organic phases.
Calculated value for sodium salt; estimated range for free acid.
Lipophilicity Partition Coefficient ADME Properties

Coordination Polymer Topology: Isomer Effect

The position of the chlorine substituent on the benzoate ring dictates the topology of the resulting metal-organic framework. In a direct comparative study, the reaction of Zn(II) nitrate with sodium 4-chlorobenzoate (NaL2) and the auxiliary ligand dpa yields a 1D chain structure, [Zn(L2)2(dpa)]·CH3OH (complex 2) [1]. Under analogous conditions, the use of sodium 2-chlorobenzoate (NaL1) with Cu(II) and a related ligand (dpe) results in a 3D CdS network structure with uninodal 4-connected (65.8) topology (complex 1) [2]. This demonstrates that the 4-chloro isomer is not a functional substitute for the 2-chloro isomer and leads to a completely different material architecture.

Polymer Topology
Head-to-head
1D chain [Zn(L2)2(dpa)]·CH3OH
vs. 2-chloro isomer: 3D CdS network
Isomer choice dictates dimensionality and material architecture.
Zn(II)/Cu(II) with N-donor ligands under similar conditions.
Coordination Polymer Metal-Organic Framework Structural Control

Purity Specification

For reproducible research and industrial applications, a defined and verifiable purity specification is paramount. Sodium p-chlorobenzoate is routinely available with a guaranteed minimum purity of 95% or higher from commercial suppliers, as documented in their certificates of analysis . This established specification provides a clear benchmark for procurement, ensuring that the reagent's performance will not be compromised by unknown or variable levels of impurities, which is a risk with unsourced or lower-grade alternatives.

Purity Specification
Data to verify
≥95% (typical vendor specification)
Establishes a procurement benchmark for reproducible results.
Verify against lot-specific Certificate of Analysis.
Purity Analytical Specification Reproducibility

Sodium p-Chlorobenzoate: Application Scenarios


Aqueous Antimicrobial Preservatives

The compound's 'freely soluble' nature in water [1] directly enables its use as an aqueous preservative, a role for which the insoluble parent acid is unsuited [2]. Its low LogP (0.70350) confirms its suitability for aqueous systems . This makes it the logical choice for formulating preservative solutions, preparing stock solutions for biological assays, or any other application where a high concentration of the 4-chlorobenzoate ion is required in a water-based matrix.

1D Zinc Coordination Polymer Precursor

Researchers aiming to synthesize 1D chain-like coordination polymers should specifically procure sodium 4-chlorobenzoate. As established, the reaction of this compound with Zn(II) nitrate and the dpa ligand yields the desired 1D chain structure [1]. Attempting to use the 2-chloro isomer or the free acid would result in an entirely different structural outcome, such as a 3D network [2], demonstrating that this specific salt is a critical and non-substitutable building block for achieving this defined material architecture.

Aqueous-Phase Organic Reaction Intermediate

Its high water solubility makes sodium p-chlorobenzoate a far more convenient and efficient starting material than the free acid for nucleophilic substitution or other reactions performed in aqueous media [1]. The ability to achieve a homogeneous reaction mixture without the need for potentially problematic organic co-solvents can improve reaction kinetics, simplify work-up procedures, and enhance overall process efficiency [2].

Application
Selection Property
Validation Focus
Aqueous Antimicrobial Preservatives
Freely soluble sodium salt form
Preservative efficacy & formulation stability testing
1D Zinc Coordination Polymer Precursor
4-chloro positional isomer
XRD structural characterization & topology confirmation
Aqueous-Phase Organic Reaction Intermediate
High water solubility (salt form)
Reaction kinetics & product purity without co-solvents

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